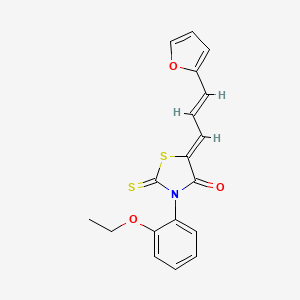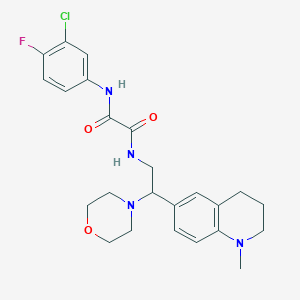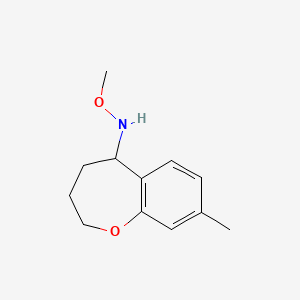![molecular formula C19H27N3O3S B3008677 1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone CAS No. 1241685-03-9](/img/structure/B3008677.png)
1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various piperidine and piperazine derivatives has been a subject of interest due to their potential biological activities. In the first study, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized by reacting substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides . Similarly, another study reported the synthesis of novel (4-piperidin-1-yl)-phenyl sulfonamides, which were evaluated for their activity on the human beta(3)-adrenergic receptor . The synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives was also described, with characterization by various spectroscopic techniques . Additionally, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved through the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride . Lastly, a series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized by coupling 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine, followed by substitution at the oxygen atom with different electrophiles .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using various techniques. For instance, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined by X-ray crystallography, revealing that the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is distorted from a regular tetrahedron . In another study, the structures of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives were also determined by single crystal X-ray diffraction, showing that the piperazine ring has a chair conformation and the aldehyde group is twisted with respect to the quinoline group .
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives was explored in a study where δ-sulfonamido-substituted enones were used as phosphine acceptors in a phosphine-catalyzed (4 + 2) annulation with 1,1-dicyanoalkenes, yielding piperidine derivatives with moderate to excellent yields and diastereoselectivities . This demonstrates the versatility of piperidine derivatives in participating in complex chemical reactions to form new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were characterized using spectroscopic techniques such as 1H-NMR, IR, and elemental analysis . The bioactivity of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine was evaluated against various enzymes, showing significant activity against butyrylcholinesterase . The antimicrobial activity of the synthesized piperidine derivatives was assessed using an artificial inoculation technique, with some compounds showing potent activities against bacterial and fungal pathogens .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities : A study by Wang et al. (2015) focused on the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, which include structures similar to the compound . These compounds exhibit notable herbicidal and insecticidal activities.
Antimicrobial Activity : Mallesha and Mohana (2014) synthesized a series of compounds with structures akin to 1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone and evaluated them for antimicrobial activities. Some of these compounds exhibited good activity against various pathogenic bacterial and fungal strains.
Enantioselective Cycloaddition : The study by Liu et al. (2013) reported a method for achieving enantioselective cycloaddition of cyclic N-sulfonylimines and acyclic enones or ynones, leading to sulfamate-fused 2,6-disubstituted piperidin-4-ones, which is related to the compound in focus.
Polymorphism and Solid Formulations : The work by Takeguchi et al. (2015) investigated the polymorphism of a compound similar to 1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone. This study has implications in designing solid formulations for pharmaceutical applications.
In Silico Study and Therapeutic Agents : A study by Hussain et al. (2017) synthesized derivatives of the compound and performed in silico studies. They found good enzyme inhibitory activity, indicating potential as therapeutic agents.
Anticancer Activity : Research by Bashandy et al. (2011) synthesized novel sulfones based on this structure, showing significant in vitro anticancer activity against breast cancer cell lines.
Antioxidant Capacity and Anticholinesterase Activity : A study by Karaman et al. (2016) demonstrated the synthesis of compounds related to the primary compound, revealing notable antioxidant capacity and anticholinesterase activity.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c23-19(17-20-10-5-2-6-11-20)21-12-14-22(15-13-21)26(24,25)16-9-18-7-3-1-4-8-18/h1,3-4,7-9,16H,2,5-6,10-15,17H2/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNMJWDUJXXHGD-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-2-(4-methylpyridin-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3008594.png)

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-enamide](/img/structure/B3008598.png)

![2-[[1-(4-Phenylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3008603.png)

![N-[(2-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3008607.png)
![Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate](/img/structure/B3008608.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B3008609.png)
![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride](/img/structure/B3008610.png)
![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3008613.png)
![N-(4-isopropylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008614.png)

